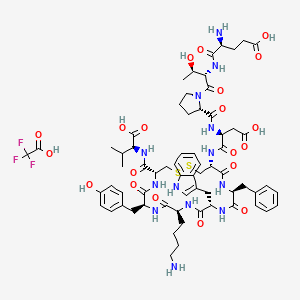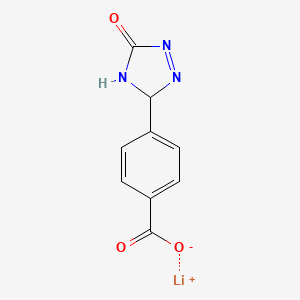![molecular formula C32H31F2N4O4+ B12354461 (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B12354461.png)
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes fluorine atoms, a quinazolin-1-ium moiety, and a tetrahydrocarbazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves multiple steps, including the formation of the quinazolin-1-ium ring, the introduction of fluorine atoms, and the construction of the tetrahydrocarbazole core. The reaction conditions typically require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale.
化学反应分析
Types of Reactions
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the quinazolin-1-ium moiety or other functional groups.
Substitution: Fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolin-1-ium derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, molecular interactions, and synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways, enzyme interactions, and cellular processes.
Industry: The compound may find use in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide: can be compared to other fluorinated quinazolin-1-ium derivatives and tetrahydrocarbazole compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C32H31F2N4O4+ |
|---|---|
分子量 |
573.6 g/mol |
IUPAC 名称 |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxo-4aH-quinazolin-1-ium-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,19,42H,11-13H2,1-4H3,(H2-,35,36,39)/p+1/t16-,19?/m0/s1 |
InChI 键 |
UOOUMVIIOMPBFS-UCFFOFKASA-O |
手性 SMILES |
CC1=C(C=CC=C1N2C(=O)C3C=CC=C(C3=[N+](C2=O)C)F)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F |
规范 SMILES |
CC1=C(C=CC=C1N2C(=O)C3C=CC=C(C3=[N+](C2=O)C)F)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)
![(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide](/img/structure/B12354387.png)
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)



![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)




![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)
![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)
